molecular formula C26H21ClN4 B14377553 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- CAS No. 88236-00-4

1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl-

Cat. No.: B14377553
CAS No.: 88236-00-4
M. Wt: 424.9 g/mol
InChI Key: GGOJCGIAEGWOAZ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and have been widely studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the 4-chlorophenyl and triphenyl groups in this compound adds to its complexity and potential for diverse chemical reactivity.

Chemical Reactions Analysis

1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron-demand Diels–Alder reaction . This reaction allows the compound to form stable adducts with various dienophiles, leading to the formation of new heterocyclic structures. The molecular targets and pathways involved in these reactions depend on the specific dienophile and reaction conditions used.

Comparison with Similar Compounds

1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- can be compared with other tetrazine derivatives, such as:

Properties

CAS No.

88236-00-4

Molecular Formula

C26H21ClN4

Molecular Weight

424.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2,3,5-triphenyl-1,6-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C26H21ClN4/c27-22-18-16-21(17-19-22)26-29-30(23-12-6-2-7-13-23)25(20-10-4-1-5-11-20)28-31(26)24-14-8-3-9-15-24/h1-19,26,29H

InChI Key

GGOJCGIAEGWOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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